molecular formula C22H20ClNO5S B11632162 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11632162
M. Wt: 445.9 g/mol
InChI Key: FVWDJVIGDHINFZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine.

    Introduction of the phenoxyacetyl group: The resulting sulfonamide is then reacted with 2-(2-methylphenoxy)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while substitution of the chlorine atom could yield various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. The compound may bind to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE
  • N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-CHLOROPHENOXY)ACETAMIDE
  • N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-HYDROXYPHENOXY)ACETAMIDE

Uniqueness

The uniqueness of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE lies in its specific structural features, such as the combination of a chlorobenzene sulfonyl group and a methoxyphenyl group, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H20ClNO5S/c1-16-5-3-4-6-21(16)29-15-22(25)24(18-9-11-19(28-2)12-10-18)30(26,27)20-13-7-17(23)8-14-20/h3-14H,15H2,1-2H3

InChI Key

FVWDJVIGDHINFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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